Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl ring, and a pyridine ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their broad range of chemical and biological properties and are used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridine rings would likely contribute to the compound’s aromaticity . The trifluoromethyl group would likely add electronegativity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity and solubility .Scientific Research Applications
Given the absence of direct references, it's important to explore related research fields that may apply to such a compound, including:
Heterocyclic Amines in Health Research
Heterocyclic amines (HCAs) like Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine are studied for their effects on human health, especially concerning carcinogenic potential in foods cooked at high temperatures. Research in this area focuses on understanding the formation, exposure, and mechanisms by which HCAs contribute to cancer risk. Studies have been conducted on the presence of carcinogenic HCAs in urine of healthy volunteers, highlighting human exposure to these compounds through diet (Ushiyama et al., 1991).
Metabolism and Exposure Assessment
The metabolism of HCAs and their formation of DNA adducts are critical in assessing the carcinogenic risk associated with exposure. For instance, studies on the metabolism of heterocyclic amines in humans and rodents at low doses provide insights into how these compounds are processed by the body and the potential risks they pose (Turteltaub et al., 1999).
Dietary Sources and Risk Assessment
Research also involves the analysis of dietary sources of HCAs and their association with cancer risks. For example, a study on the intake of meat mutagens, including HCAs, investigated their link to prostate cancer risk, providing valuable data for dietary recommendations and public health policies (Rohrmann et al., 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-6-[3-(1-methylpyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4/c1-24(2)17-11-14(18(19,20)21)10-16(22-17)13-6-4-5-12(9-13)15-7-8-25(3)23-15/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZIFXCLMRYSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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